molecular formula C15H20O11 B1581440 alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate CAS No. 5432-32-6

alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate

Cat. No.: B1581440
CAS No.: 5432-32-6
M. Wt: 376.31 g/mol
InChI Key: DPOQCELSZBSZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate follows established International Union of Pure and Applied Chemistry conventions for carbohydrate derivatives. The official IUPAC designation is methyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylate, which precisely describes the molecular architecture and functional group positioning. This nomenclature system clearly delineates the anomeric configuration, the ester linkage at the carboxyl position, and the acetyl protection groups at specific hydroxyl positions.

The compound is catalogued under Chemical Abstracts Service number 5432-32-6, with additional registry numbers including NSC 16926. Alternative nomenclature systems recognize this compound as Methyl 1,2,3,4-tetra-O-acetylhexopyranuronate and this compound. The systematic naming convention emphasizes the alpha anomeric configuration at the C-1 position, distinguishing it from the corresponding beta anomer. The tetraacetate designation indicates the presence of four acetyl protecting groups attached to the hydroxyl functionalities at positions 1, 2, 3, and 4 of the glucopyranose ring system.

Multiple synonymous designations exist within chemical databases, including Methyl-(1,2,3,4-tetra-O-acetyl-alpha-D-galactopyranose)uronate and various stereochemical descriptors such as methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate. These nomenclature variations reflect different approaches to describing the same molecular entity while maintaining consistency with established carbohydrate chemistry conventions.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by specific stereochemical arrangements. The compound possesses a molecular formula of C15H20O11 with a molecular weight of 376.31 grams per mole. The structural framework consists of a six-membered pyranose ring system with a carboxyl ester functionality at the C-6 position and acetyl protecting groups at the remaining hydroxyl positions.

The stereochemical configuration follows the D-glucose pattern with the alpha anomeric designation at the C-1 position. This configuration places the acetyl group at C-1 in the axial orientation, contrasting with the equatorial positioning observed in the beta anomer. The ring system adopts a chair conformation that minimizes steric interactions between the bulky acetyl substituents. The ester linkage at C-6 introduces additional conformational constraints that influence the overall molecular geometry.

Detailed structural analysis reveals that the tetraacetate functionality enhances both solubility and reactivity characteristics compared to the parent glucuronic acid. The acetyl groups serve as protecting groups during synthetic transformations while modifying the compound's physical and chemical properties. The molecular architecture facilitates specific interactions with other chemical species, making this compound valuable for glycosylation reactions and carbohydrate synthesis protocols.

The three-dimensional arrangement of functional groups creates distinct spatial regions that influence reactivity patterns. The alpha anomeric configuration positions the C-1 acetyl group in close proximity to the C-2 acetyl substituent, creating steric interactions that affect conformational preferences. These architectural features contribute to the compound's selectivity in chemical reactions and its utility as a synthetic intermediate.

Comparative Analysis of Alpha vs. Beta Anomeric Forms

Comparative studies between this compound and its beta counterpart reveal significant differences in structural and chemical properties. The beta anomer, designated as methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate with CAS number 7355-18-2, shares the same molecular formula but exhibits distinct stereochemical characteristics. Nuclear magnetic resonance spectroscopy demonstrates clear differentiation between the anomeric forms through characteristic coupling patterns and chemical shift values.

Research investigations have established that anomeric mixtures typically exhibit an alpha to beta ratio of approximately 3:2 under equilibrium conditions. This ratio reflects the thermodynamic stability preferences of the two forms under standard conditions. The alpha anomer demonstrates greater stability due to favorable conformational arrangements that minimize steric interactions between the acetyl substituents and the ring system.

Property Alpha Anomer Beta Anomer
CAS Number 5432-32-6 7355-18-2
Molecular Weight 376.31 g/mol 376.31 g/mol
Anomeric Configuration Axial C-1 acetyl Equatorial C-1 acetyl
H-1 NMR Chemical Shift 4.92 ppm 4.33 ppm
J1,2 Coupling Constant 3.4 Hz 7.7 Hz

Nuclear magnetic resonance analysis provides definitive identification criteria for distinguishing between the anomeric forms. The alpha anomer exhibits a characteristic H-1 proton signal at 4.92 parts per million, significantly downfield from the beta anomer's H-1 signal at 4.33 parts per million. This difference reflects the axial positioning of the H-1 proton in the alpha configuration, which experiences greater deshielding effects compared to the equatorial orientation in the beta form.

Coupling constant analysis further differentiates the anomeric forms through J1,2 values of 3.4 Hertz for the alpha anomer versus 7.7 Hertz for the beta anomer. These differences arise from the distinct dihedral angles between H-1 and H-2 protons in the two configurations. The smaller coupling constant in the alpha form indicates a gauche relationship between these protons, while the larger value in the beta form suggests a more trans-like arrangement.

Synthetic accessibility varies between the anomeric forms, with different reaction conditions favoring formation of each isomer. Glycosylation reactions employing the alpha tetraacetate as a donor typically proceed through specific mechanistic pathways that preserve or invert the anomeric configuration depending on reaction conditions and catalysts employed. The alpha form demonstrates particular utility in stereoselective synthesis protocols where anomeric control is crucial.

Crystallographic Characterization and Conformational Studies

Crystallographic investigations of this compound have provided detailed insights into its solid-state structure and preferred conformational arrangements. The compound crystallizes in specific space groups that accommodate the bulky acetyl substituents while maintaining optimal intermolecular interactions. Crystal structure determination reveals the precise bond lengths, bond angles, and torsional relationships that characterize this carbohydrate derivative.

The pyranose ring system adopts a chair conformation designated as 4C1, which represents the energetically favored arrangement for D-glucose derivatives. This conformation minimizes 1,3-diaxial interactions between ring substituents while optimizing the positioning of the acetyl protecting groups. The chair form places the majority of substituents in equatorial orientations, reducing steric strain and contributing to overall molecular stability.

Conformational analysis demonstrates that the acetyl groups exhibit restricted rotation due to steric interactions with neighboring substituents and the ring system. The ester carbonyl groups adopt orientations that minimize repulsive interactions while maximizing favorable electrostatic contacts. These conformational preferences influence the compound's reactivity patterns and its interactions with other molecules during chemical transformations.

Intermolecular interactions in the crystal lattice involve hydrogen bonding between acetyl oxygen atoms and neighboring molecules, creating a three-dimensional network that stabilizes the crystal structure. Van der Waals interactions between alkyl portions of the acetyl groups contribute additional stabilization energy. The crystal packing arrangement reflects the balance between attractive intermolecular forces and repulsive steric interactions.

Temperature-dependent studies reveal the dynamic behavior of the molecule in solution versus its rigid crystal structure. Solution-phase nuclear magnetic resonance investigations indicate rapid conformational exchange between different chair forms, with the 4C1 conformation remaining predominant. The activation energy for ring inversion is sufficiently high to maintain conformational integrity under normal experimental conditions.

Computational modeling studies complement experimental crystallographic data by providing detailed energy profiles for conformational transitions. Molecular dynamics simulations reveal the flexibility of the acetyl substituents and their influence on overall molecular motion. These theoretical investigations support experimental observations regarding preferred conformational states and provide insights into the energetic factors governing structural preferences.

Properties

IUPAC Name

methyl 3,4,5,6-tetraacetyloxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOQCELSZBSZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60863537
Record name Methyl 1,2,3,4-tetra-O-acetylhexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5432-32-6, 7355-18-2
Record name alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16926
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16926
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC16925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Starting Material and Initial Esterification

  • Starting Material: D-glucuronolactone, a cyclic ester of D-glucuronic acid, is used as the precursor.
  • Esterification: The lactone is reacted with methanol in the presence of a catalytic amount of sodium hydroxide (NaOH) at 0 °C.
  • Process: NaOH is dissolved in methanol to form a basic methanolic solution. D-glucuronolactone is added portion-wise to this solution under stirring, maintaining the temperature at 0 °C to avoid decomposition.
  • Outcome: This step yields the methyl ester of D-glucuronic acid as a pale yellow foam after removal of methanol by rotary evaporation under reduced pressure.

Acetylation to Form Tetraacetate

  • Reagents: Acetic anhydride (Ac2O) and anhydrous sodium acetate (NaOAc) are used.
  • Conditions: The methyl ester foam is suspended in acetic anhydride with sodium acetate and heated under nitrogen atmosphere to 90 °C for 1.5 hours.
  • Reaction: The hydroxyl groups on the glucopyranuronic acid methyl ester are acetylated to form the tetraacetate.
  • Post-reaction Processing: The reaction mixture is cooled and diluted with ethyl acetate (EtOAc). The suspension is filtered, and the filtrate is washed with aqueous sodium bicarbonate (NaHCO3) solution to neutralize excess acetic anhydride and acetic acid.
  • Purification: The organic layer is washed with water, dried over magnesium sulfate (MgSO4), filtered, and evaporated to yield a crude product. Recrystallization from hot ethanol yields the pure alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate as a light tan solid.

Reaction Scheme Summary

Step Reagents & Conditions Description Yield (%) Notes
1 NaOH (0.02 equiv), MeOH, 0 °C, stirring Esterification of D-glucuronolactone to methyl ester - Pale yellow foam intermediate
2 Ac2O (19 equiv), NaOAc (4.1 equiv), 90 °C, 1.5 h, N2 Acetylation of hydroxyl groups to tetraacetate 32% Light tan solid after recrystallization

Alternative condition: Heating at 50 °C for 4 hours followed by overnight cooling can improve yield to 45–60% but results in a mixture of alpha and beta anomers with reduced diastereomeric preference.

Analytical and Characterization Data

  • TLC: Rf ~0.15 in 3:1 hexane:ethyl acetate solvent system, visualized by phosphomolybdic acid stain.
  • Melting Point: 175–177 °C.
  • Optical Rotation: [α]D^20 +0.70° (c 0.55, CH2Cl2).
  • Spectroscopy: Confirmed by 1H NMR, 13C NMR, IR, and mass spectrometry.
  • Purity: Achieved by recrystallization from ethanol.

Summary Table of Key Reaction Parameters

Parameter Details
Starting material D-glucuronolactone
Base catalyst Sodium hydroxide (NaOH), 0.02 equiv
Solvent for esterification Methanol (MeOH)
Esterification temperature 0 °C
Acetylation reagents Acetic anhydride (19 equiv), NaOAc (4.1 equiv)
Acetylation temperature 90 °C (alternative 50 °C for higher yield)
Reaction atmosphere Nitrogen
Workup Filtration, bicarbonate wash, drying, recrystallization
Yield 32% (90 °C), up to 60% (50 °C, longer time)

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid, while reduction can produce glucitol .

Scientific Research Applications

Chemistry

Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate serves as a crucial intermediate in the synthesis of more complex carbohydrates and glycosides. Its ability to participate in glycosylation reactions facilitates the construction of diverse carbohydrate structures essential for various biochemical applications.

Biology

In biological research, this compound is utilized to study carbohydrate metabolism and enzyme interactions. It can be hydrolyzed to release glucuronic acid, which is involved in detoxification processes by conjugating with toxins to facilitate their excretion from the body .

Medicine

The compound has potential medical applications as a precursor in the synthesis of pharmaceutical compounds, particularly those involving glucuronic acid conjugates. Its biological activities include antitumor, antibacterial, and antiviral effects, making it a candidate for developing novel therapeutic agents . For instance, studies have shown that it can inhibit cancer cell growth in vitro, suggesting its potential use in anticancer drug development .

Industry

In industrial applications, this compound is employed in producing biodegradable polymers and surfactants. Its properties make it suitable for formulations aimed at reducing environmental impact while maintaining efficacy .

Antitumor Activity

Recent studies have demonstrated the antitumor properties of this compound. In vitro experiments indicated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of metabolic pathways associated with cell growth and apoptosis .

Synthesis of Glycosides

Research has highlighted the utility of this compound in synthesizing glycosides through glycosylation reactions. For example, a study reported successful synthesis using acetobromo-α-D-glucuronic acid methyl ester in the presence of mercury(II) oxide to produce indoxyl-glucuronide methyl esters with significant yields . This illustrates its effectiveness as a building block for more complex organic molecules.

Biodegradable Polymer Production

The compound has also been investigated for its role in developing biodegradable polymers. Its incorporation into polymer matrices enhances biodegradability while providing functional properties that are desirable in various applications such as packaging and agriculture .

Comparison with Similar Compounds

Properties :

  • Physical State: White crystalline solid ().
  • Solubility: Soluble in organic solvents (chloroform, dimethyl sulfoxide) ().
  • Stability: Acetyl groups enhance stability against hydrolysis in acidic/basic conditions ().

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared with derivatives of glucuronic acid, glucose, and other uronic acids to highlight substituent effects on reactivity and applications.

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Features Applications
α-D-Glucopyranuronic acid, methyl ester, tetraacetate (3082-96-0) C₁₆H₂₂O₁₂ 406.34 Four acetyl groups, methyl ester at C6, α-anomeric configuration Drug synthesis, glycosylation intermediates ()
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranuronic acid methyl ester (7355-18-2) C₁₆H₂₂O₁₂ 406.34 β-anomer of the target compound; stereochemical differences at C1 Studies on anomer-specific reactivity ()
Acetobromo-α-D-glucuronic acid methyl ester (21085-72-3) C₁₃H₁₇BrO₉ 397.17 Bromine at C1, three acetyl groups; glycosyl donor Glycoside synthesis (e.g., oligosaccharides) ()
N-Acetylneuraminic acid methyl ester 4,7,8,9-tetraacetate (84380-10-9) C₂₀H₂₉NO₁₃ 491.44 Sialic acid derivative with N-acetyl and four acetyl groups Glycobiology research, viral receptor studies ()
α-D-Glucose pentaacetate (604-68-2) C₁₆H₂₂O₁₁ 390.34 Five acetyl groups, glucose backbone (no uronic acid) Protecting group strategy in carbohydrate chemistry ()
β-D-Glucopyranuronic acid methyl ester 2,3,4-triacetate 1-(4-nitrophenyl carbonate) (228412-71-3) C₂₀H₂₁NO₁₄ 499.38 Nitrophenyl carbonate group at C1, three acetyl groups Enzyme substrate studies, glycosidase inhibition ()

Stability and Degradation Pathways

  • The tetraacetate group in the target compound enhances resistance to hydrolysis compared to non-acetylated glucuronic acids ().
  • In contrast, α-D-glucose pentaacetate (604-68-2) undergoes base hydrolysis to yield free glucose, demonstrating the protective role of acetyl groups ().

Analytical Challenges

  • Uronic acid quantification (e.g., via m-hydroxydiphenyl method) is complicated by neutral sugar interference in non-acetylated derivatives ().
  • Acetylated derivatives like the target compound simplify analysis due to reduced polarity and improved chromatographic separation ().

Biological Activity

Alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate (CAS: 5432-32-6) is a complex carbohydrate derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes four acetyl groups and a methyl ester moiety, contributing to its solubility and reactivity in biological systems. Recent studies have highlighted its potential applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic compounds.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that the compound effectively reduced cell viability in human breast cancer cells through apoptosis induction mechanisms . The compound's mechanism of action may involve the modulation of signaling pathways associated with cell growth and survival.

Antibacterial and Antiviral Properties

In addition to its antitumor effects, this compound has shown promising antibacterial and antiviral activities. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects . Furthermore, preliminary antiviral assays suggest that it may inhibit viral replication, although specific viral targets remain to be elucidated.

Immunomodulatory Effects

Emerging evidence suggests that this compound may also possess immunomodulatory properties. Studies are underway to explore its potential role in enhancing immune responses or modulating inflammatory pathways, which could have implications for treating autoimmune diseases or enhancing vaccine efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves the acetylation of glucuronic acid derivatives followed by methylation. Various methods have been developed to optimize yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds .

Case Studies

  • Anticancer Drug Development : A recent study focused on the synthesis of novel derivatives based on this compound for use in anticancer therapies. These derivatives were tested for their cytotoxic effects on cancer cells, showing enhanced activity compared to the parent compound .
  • Biochemical Applications : Another investigation utilized this compound in enzyme prodrug therapy models, demonstrating its potential as a substrate for glucuronidation reactions that activate prodrugs selectively in target tissues .

Comparative Biological Activity Table

Activity TypeMechanismReference
AntitumorInduces apoptosis in cancer cells
AntibacterialInhibits growth of Gram-positive and Gram-negative bacteria
AntiviralPotential inhibition of viral replication
ImmunomodulatoryModulates immune response

Toxicity and Safety

Toxicological assessments indicate that this compound exhibits low toxicity profiles in both in vitro and in vivo settings. No significant adverse effects on cell viability were observed at therapeutic concentrations. However, standard safety protocols should be adhered to during handling due to potential risks associated with chemical exposure .

Future Directions

Research on this compound is ongoing with several promising avenues:

  • Drug Development : Continued exploration of its derivatives for enhanced biological activity against various diseases.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Formulation Studies : Development of effective delivery systems to improve bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing alpha-D-Glucopyranuronic acid methyl ester tetraacetate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Synthesis typically involves sequential esterification and acetylation. For example, methyl ester formation via diazomethane treatment of carboxylic acid precursors, followed by regioselective acetylation using acetic anhydride or acetyl chloride. Base-catalyzed equilibration (e.g., aqueous ethanolic KOH) is critical for stereochemical control, favoring the exo isomer due to steric hindrance at the endo position . Reaction temperature, solvent polarity, and catalyst choice (e.g., pyridine for acetylation) significantly impact yield and isomer distribution .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodology :

  • GC-MS : To assess purity and detect epimeric byproducts (e.g., exo vs. endo acetates with identical retention times but distinct fragmentation patterns) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry; exo protons show distinct coupling constants (e.g., C5-H in exo isomers at δ 4.2–4.5 ppm with J = 6–8 Hz) .
  • IR Spectroscopy : Confirm ester (C=O at ~1740 cm⁻¹) and acetyl (OAc at ~1220 cm⁻¹) groups .

Q. How can researchers optimize acetylation reactions to prevent over-acetylation?

  • Methodology : Use controlled stoichiometry (e.g., 4:1 acetic anhydride:substrate), low temperatures (0–5°C), and pyridine as a catalyst to limit side reactions. Protecting hydroxyl groups with benzyl or trityl moieties prior to acetylation ensures regioselectivity .

Advanced Research Questions

Q. How can challenges in stereochemical assignment of exo/endo isomers be addressed during synthesis?

  • Methodology :

  • Isotopic Labeling : Reduction of ketone intermediates with lithium aluminum deuteride (LiAlD₄) introduces deuterium at specific positions, enabling unambiguous NMR signal assignments (e.g., distinguishing C5-H in endo vs. exo alcohols) .
  • Base-Catalyzed Equilibration : Treatment with KOH in ethanol-water mixtures drives equilibration to the thermodynamically stable exo isomer, confirmed by exclusive exo acid formation .
  • X-ray Crystallography : Resolves absolute configuration when NMR data are ambiguous .

Q. How does lead tetraacetate participate in oxidative cleavage of glucuronic acid esters, and what factors influence product distribution?

  • Mechanism : Lead tetraacetate cleaves vicinal diols (e.g., glycols formed during ozonolysis) via cyclic intermediate formation. In glucuronic acid derivatives, it oxidizes C5-C6 bonds, generating aldehydes or ketones.
  • Factors :

  • Solvent : Benzene-pyridine mixtures favor acetate formation over chloride byproducts .
  • Reaction Time : Short durations (<1 hr) minimize side reactions, yielding >90% exo products .
  • Steric Effects : Endo hydrogen at C3 hinders endo acetate formation, leading to exo dominance .

Q. What advanced methodologies quantify uronic acid content in complex matrices, and how are neutral sugar interferences mitigated?

  • Methodology :

  • m-Hydroxydiphenyl Assay : Reduces interference from neutral sugars (e.g., glucose, cellulose) by using a sulfuric acid-boric acid mixture and m-hydroxydiphenyl chromogen. Absorbance at 520 nm correlates with uronic acid concentration .
  • Enzymatic Hydrolysis : Specific glycosidases (e.g., polygalacturonase) release uronic acids from polysaccharides, followed by HPLC-MS quantification .

Data Contradiction Analysis

Q. Why does base-catalyzed equilibration exclusively yield exo acid despite steric hindrance predictions?

  • Key Findings : Steric hindrance at the endo position (C3-H) was initially expected to favor endo acid. However, experimental data show exclusive exo acid formation due to lower strain in the exo transition state during ring-opening . This contradiction highlights the role of transition-state stabilization over ground-state steric effects in determining regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate
Reactant of Route 2
Reactant of Route 2
alpha-D-Glucopyranuronic acid, methyl ester, tetraacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.